molecular formula C13H13F2N3O2 B11733906 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Katalognummer: B11733906
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: MWBFMWDKZMRKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an amino-methyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the difluoroethyl group: The pyrazole intermediate is then reacted with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with benzoic acid: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to a benzyl alcohol derivative.

    Substitution: The amino-methyl bridge can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include oxidized pyrazole derivatives.

    Reduction: Products include benzyl alcohol derivatives.

    Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Wirkmechanismus

The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid: Unique due to the presence of both a difluoroethyl group and a benzoic acid moiety.

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzamide: Contains a benzamide group instead of benzoic acid.

Uniqueness

The unique combination of a difluoroethyl group and a benzoic acid moiety in this compound provides distinct chemical properties, such as enhanced binding affinity and specificity in biological systems, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H13F2N3O2

Molekulargewicht

281.26 g/mol

IUPAC-Name

2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C13H13F2N3O2/c14-12(15)8-18-7-10(6-17-18)16-5-9-3-1-2-4-11(9)13(19)20/h1-4,6-7,12,16H,5,8H2,(H,19,20)

InChI-Schlüssel

MWBFMWDKZMRKDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.